molecular formula C14H20N4OS B5619840 N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine

N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine

Cat. No. B5619840
M. Wt: 292.40 g/mol
InChI Key: JMXXSSUIUDHFIE-UHFFFAOYSA-N
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Description

The compound "N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine" belongs to a class of chemicals with potential biological activity. Research in this area often focuses on derivatives of pyrimidine and thiazole for their potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, typically starting with the preparation of pyrimidin-4-yl and thiazol-2-amine derivatives. These derivatives are often synthesized through reactions involving condensation, nucleophilic displacement, or cycloaddition reactions, aiming to introduce various substituents that can modulate the biological activity of the compounds (Song et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate the geometric parameters, bond lengths, and angles, which are compared with theoretical values to confirm the structure (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactions of such compounds involve interactions with various reagents under different conditions to introduce or modify functional groups. These reactions are pivotal in the synthesis of derivatives with enhanced or desired biological activities. The chemical properties of these compounds are influenced by their functional groups, which can undergo reactions such as oxidation, reduction, hydrolysis, and more, depending on the chemical environment (Loidreau et al., 2013).

properties

IUPAC Name

6-(methoxymethyl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-10(2)12-8-20-14(18-12)4-5-15-13-6-11(7-19-3)16-9-17-13/h6,8-10H,4-5,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXXSSUIUDHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CCNC2=NC=NC(=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Isopropyl-1,3-thiazol-2-YL)ethyl]-6-(methoxymethyl)pyrimidin-4-amine

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